molecular formula C24H21NO4 B6266187 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid CAS No. 126727-04-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid

Cat. No.: B6266187
CAS No.: 126727-04-6
M. Wt: 387.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and metabolic regulation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired peptide or amino acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain a high-purity product.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid has several scientific research applications:

    Peptide Synthesis: Widely used in solid-phase peptide synthesis due to its stability and ease of removal.

    Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • Fmoc-Glu-OtBu

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid, commonly referred to as Fmoc-Phe-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protective group, which is often utilized in peptide synthesis. The biological activity of this compound is linked to its potential therapeutic applications, particularly in the fields of cancer treatment and as a building block in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO5, with a molecular weight of 355.39 g/mol. The compound features a phenylpropanoic acid backbone attached to an Fmoc group, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC20H21NO5
Molecular Weight355.39 g/mol
CAS Number218457-81-9
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity

The biological activity of Fmoc-Phe-OH has been explored in various studies, particularly focusing on its role in peptide synthesis and its potential cytotoxic effects against cancer cells.

Cytotoxicity Studies

Recent research has demonstrated that derivatives of Fmoc-Phe-OH exhibit cytotoxic properties against several cancer cell lines, including human leukemia HL-60 cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, one study reported that modifications to the Fmoc group can significantly enhance the cytotoxic effects on these cells, suggesting that structural variations play a crucial role in biological activity .

The proposed mechanism involves the compound's ability to penetrate cell membranes and interact with intracellular signaling pathways. This interaction can lead to increased reactive oxygen species (ROS) production, which is known to trigger apoptosis in cancer cells. Additionally, Fmoc-Phe-OH has been shown to inhibit certain enzymes involved in cell proliferation, further contributing to its potential as an anticancer agent .

Case Studies

  • Cytotoxic Effects on HL-60 Cells : A study evaluated the effects of Fmoc-Phe-OH on HL-60 cells and found that treatment resulted in a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Peptide Synthesis Applications : In another case study, Fmoc-Phe-OH was utilized as a building block for synthesizing peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinity for target receptors involved in tumor growth regulation .

Properties

CAS No.

126727-04-6

Molecular Formula

C24H21NO4

Molecular Weight

387.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.